molecular formula C9H6F2N2O2S B6302042 [2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine CAS No. 2301851-20-5

[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine

Cat. No. B6302042
CAS RN: 2301851-20-5
M. Wt: 244.22 g/mol
InChI Key: GWMYYJKRYCPIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine, or FDMBT, is an organic compound with a unique structure and a range of uses in scientific research. FDMBT is a fluorinated dioxolobenzothiazole with a nitrogen-substituted methyl group attached to the 7-position of the benzothiazole ring. This compound has shown potential for a variety of applications in the laboratory and has been studied for its biochemical and physiological effects.

Scientific Research Applications

FDMBT has shown potential for use in a variety of scientific research applications. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. FDMBT has also been studied for its potential use in the treatment of various cancers, including breast cancer. In addition, FDMBT has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.

Mechanism of Action

The exact mechanism of action of FDMBT is not yet fully understood. However, it is believed that FDMBT acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase. In addition, FDMBT has been studied for its ability to modulate the activity of certain hormones and neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
FDMBT has been studied for its biochemical and physiological effects. In animal studies, FDMBT has been shown to have anti-inflammatory and anti-cancer effects. In addition, FDMBT has been shown to have anti-diabetic and anti-obesity effects. FDMBT has also been studied for its ability to modulate the activity of certain hormones and neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

FDMBT has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, FDMBT is a stable compound, and it has a wide range of applications in scientific research. However, FDMBT also has some limitations. It has a relatively low solubility in water, and it is not suitable for use in some applications, such as in vivo experiments.

Future Directions

There are a number of potential future directions for FDMBT research. These include further exploration of its potential use in the treatment of various cancers, its potential use in the treatment of diabetes and obesity, and its potential use as an enzyme inhibitor. In addition, further research could be conducted on the biochemical and physiological effects of FDMBT, as well as its potential use in the modulation of certain hormones and neurotransmitters. Finally, further research could be conducted on the synthesis of FDMBT and its potential for use in other applications.

Synthesis Methods

FDMBT can be synthesized via a two-step condensation reaction. The first step involves the condensation of 4-methylbenzenesulfonyl chloride and 2-amino-6-methyl-4-thiazoleacetic acid. This reaction produces N-methyl-2-amino-6-methyl-4-thiazoleacetamide. The second step involves the reaction between N-methyl-2-amino-6-methyl-4-thiazoleacetamide and 2,2-difluorobenzoyl chloride. This reaction produces FDMBT.

properties

IUPAC Name

2,2-difluoro-N-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2S/c1-12-8-13-4-2-5-6(3-7(4)16-8)15-9(10,11)14-5/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYYJKRYCPIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC3=C(C=C2S1)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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